N-[(5-bromofuran-2-yl)methyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(3-methylphenoxy)acetamide
Description
N-[(5-Bromofuran-2-yl)methyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(3-methylphenoxy)acetamide is a synthetic acetamide derivative featuring three distinct structural motifs:
- 5-Bromofuran-2-ylmethyl group: A brominated furan substituent that may influence electronic properties and biological activity.
- 1,1-Dioxidotetrahydrothiophen-3-yl group: A sulfone-containing tetrahydrothiophene ring, which enhances solubility and metabolic stability.
- 3-Methylphenoxy group: A lipophilic aromatic substituent that could modulate receptor binding or pharmacokinetics.
Properties
Molecular Formula |
C18H20BrNO5S |
|---|---|
Molecular Weight |
442.3 g/mol |
IUPAC Name |
N-[(5-bromofuran-2-yl)methyl]-N-(1,1-dioxothiolan-3-yl)-2-(3-methylphenoxy)acetamide |
InChI |
InChI=1S/C18H20BrNO5S/c1-13-3-2-4-15(9-13)24-11-18(21)20(10-16-5-6-17(19)25-16)14-7-8-26(22,23)12-14/h2-6,9,14H,7-8,10-12H2,1H3 |
InChI Key |
PKTGMFPTJYAECH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)N(CC2=CC=C(O2)Br)C3CCS(=O)(=O)C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-bromofuran-2-yl)methyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(3-methylphenoxy)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Bromination of Furan: The starting material, furan, is brominated using bromine in the presence of a catalyst to yield 5-bromofuran.
Formation of the Dioxidotetrahydrothiophene Ring: The brominated furan is then reacted with a thiol compound under specific conditions to form the dioxidotetrahydrothiophene ring.
Coupling with Methylphenoxyacetamide: The intermediate product is coupled with 3-methylphenoxyacetamide using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[(5-bromofuran-2-yl)methyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(3-methylphenoxy)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the bromofuran moiety can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted furan derivatives.
Scientific Research Applications
N-[(5-bromofuran-2-yl)methyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(3-methylphenoxy)acetamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of complex organic compounds.
Mechanism of Action
The mechanism of action of N-[(5-bromofuran-2-yl)methyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(3-methylphenoxy)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cellular processes, leading to the disruption of metabolic pathways and subsequent biological effects.
Comparison with Similar Compounds
Substituent Variations and Structural Features
The following compounds share structural similarities with the target molecule, differing primarily in substituents:
Key Observations :
Yield and Purity Considerations :
Physical and Spectral Properties
Available data for analogs ():
Biological Activity
N-[(5-bromofuran-2-yl)methyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(3-methylphenoxy)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article synthesizes available research findings, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- Molecular Formula : C15H18BrN2O4S
- Molecular Weight : 396.29 g/mol
The structural formula includes a bromofuran moiety and a tetrahydrothiophene ring, which are known to contribute to various biological activities.
Biological Activity Overview
Research into the biological activity of this compound is limited; however, related compounds with similar structures have shown promising effects in various studies. The following sections detail the potential biological activities based on structural analogs and preliminary studies.
1. Antimicrobial Activity
Some derivatives of bromofuran compounds have demonstrated antimicrobial properties. For instance, studies have indicated that bromofuran derivatives can inhibit bacterial growth through mechanisms involving disruption of bacterial cell membranes and interference with metabolic pathways. Although specific data on this compound is not available, its structural components suggest a potential for similar activity.
2. Anti-inflammatory Properties
Brominated compounds often exhibit anti-inflammatory effects. Research indicates that such compounds can inhibit the production of pro-inflammatory cytokines and modulate signaling pathways involved in inflammation. Studies on structurally related compounds suggest that this compound may possess similar anti-inflammatory properties.
3. Neuroprotective Effects
Compounds containing furan and thiophene rings have been studied for neuroprotective effects. For example, some derivatives have been shown to inhibit acetylcholinesterase (AChE), which is beneficial in conditions like Alzheimer's disease. The potential neuroprotective activity of this compound warrants further investigation.
The exact mechanisms by which this compound exerts its biological effects remain largely unexplored. However, based on related compounds, several possible mechanisms can be proposed:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes such as AChE and cyclooxygenase (COX), leading to reduced inflammation and improved cognitive function.
- Modulation of Signal Transduction Pathways : The compound may influence pathways involved in cell survival and apoptosis, particularly in neuronal cells.
Case Studies
While specific case studies on this compound are scarce, research on related bromofuran derivatives provides insights into its potential efficacy:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
